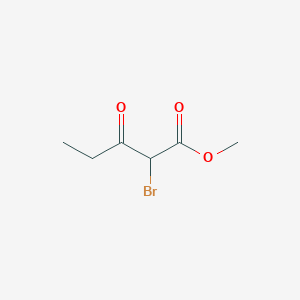
Methyl 2-bromo-3-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-3-oxopentanoate is an organic compound with the molecular formula C6H9BrO3 It is a brominated ester that features a bromine atom attached to the second carbon of a pentanoate chain, with a keto group on the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-3-oxopentanoate can be synthesized through the bromination of methyl 3-oxopentanoate. A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as ammonium acetate. The reaction is typically carried out in a solvent like methyl tert-butyl ether at room temperature for 48 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-3-oxopentanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potentially using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substituted derivatives (e.g., azides, thiocyanates)
- Reduced alcohols
- Oxidized carboxylic acids or other oxidized forms
Scientific Research Applications
Methyl 2-bromo-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential in drug development, particularly as a building block for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-oxopentanoate largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the keto group is converted to a hydroxyl group, altering the compound’s reactivity and properties. The molecular targets and pathways involved would vary based on the specific application and the nature of the substituents introduced.
Comparison with Similar Compounds
Methyl 3-oxopentanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Methyl 2-chloro-3-oxopentanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Methyl 2-iodo-3-oxopentanoate: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
Uniqueness: Methyl 2-bromo-3-oxopentanoate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate for various synthetic applications, offering a good compromise between the more reactive iodine and the less reactive chlorine analogs.
Properties
Molecular Formula |
C6H9BrO3 |
|---|---|
Molecular Weight |
209.04 g/mol |
IUPAC Name |
methyl 2-bromo-3-oxopentanoate |
InChI |
InChI=1S/C6H9BrO3/c1-3-4(8)5(7)6(9)10-2/h5H,3H2,1-2H3 |
InChI Key |
BSOZQBHLQIMXEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)
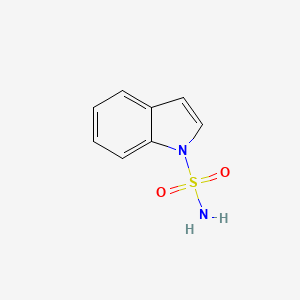
![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)
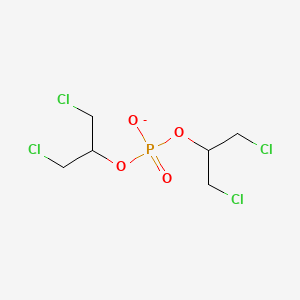
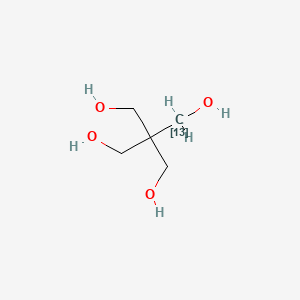
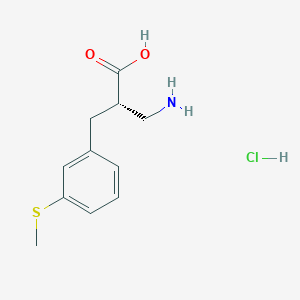
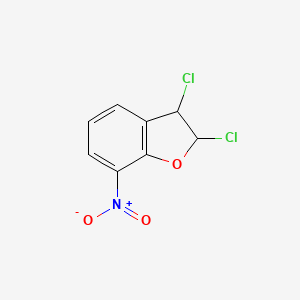
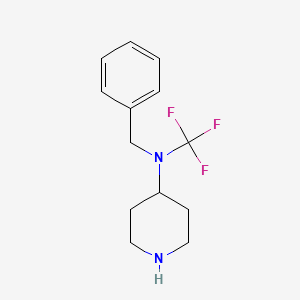
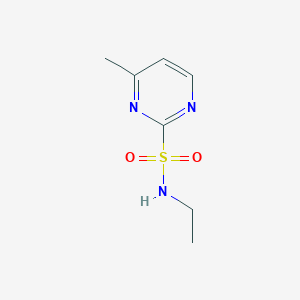
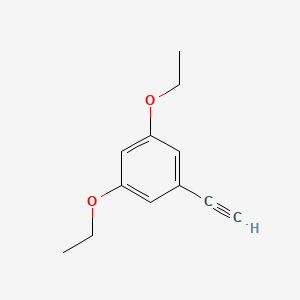
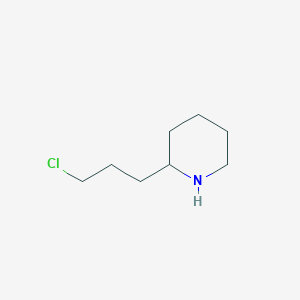

![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)

